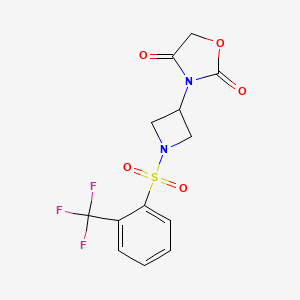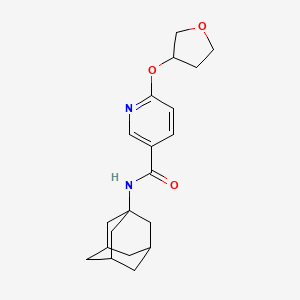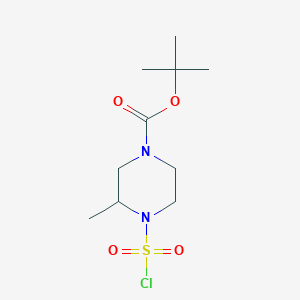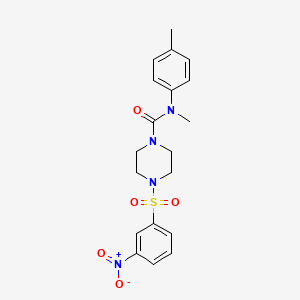
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a derivative of azetidine-2,4-dione, which is a 4-oxo-beta-lactam. These compounds are known for their potential as enzyme inhibitors, particularly for their ability to inhibit elastase by acylating the active site serine . The presence of electron-withdrawing substituents, such as the trifluoromethyl group, can increase the rate of enzyme acylation, which is a desirable feature in the design of enzyme inhibitors .
Synthesis Analysis
The synthesis of azetidine-2,4-dione derivatives can involve various starting materials and reagents. For instance, the synthesis of related compounds has been reported using Schiff base reactions, followed by condensation with chloroacetyl chloride to form a four-membered azetidine ring . Further reactions with aromatic aldehydes and malic anhydride can lead to the formation of new ring structures such as oxazepine derivatives . Although the specific synthesis of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is not detailed in the provided papers, these methods suggest a possible pathway for its synthesis.
Molecular Structure Analysis
The molecular structure of azetidine-2,4-dione derivatives is characterized by the presence of a four-membered azetidine ring and a 2,4-dione moiety. The introduction of a phenylsulfonyl group, as seen in related compounds, can significantly affect the molecular recognition and binding affinity to target enzymes . The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic distribution within the molecule, potentially enhancing its reactivity and specificity as an enzyme inhibitor .
Chemical Reactions Analysis
Azetidine-2,4-dione derivatives can undergo various chemical reactions, including acylation of enzymes, as previously mentioned . They can also participate in reactions with amines, as seen in the synthesis of triazolopyrimidines, which exhibit selective receptor binding properties . The reactivity of these compounds can be further manipulated through the introduction of different substituents, which can lead to a variety of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine-2,4-dione derivatives are influenced by their structural elements. The presence of a sulfonyl group and a trifluoromethyl group can increase the compound's acidity and polarity, affecting its solubility and stability . The oxazolidine ring, a common feature in this class of compounds, is known for its role in chiral auxiliary applications, which can lead to stereoselective reactions . The physical properties such as melting points and solubility can be determined using techniques like melting point analysis and spectroscopy .
Propiedades
IUPAC Name |
3-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O5S/c14-13(15,16)9-3-1-2-4-10(9)24(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDKYFJGSPPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B3019988.png)
![3-[(2-fluorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019989.png)
![N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B3019990.png)
![N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide](/img/structure/B3019992.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B3019994.png)
amine](/img/structure/B3019996.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine](/img/structure/B3019998.png)




![2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone](/img/structure/B3020008.png)
![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate](/img/structure/B3020010.png)